molecular formula C13H11N3O B2638797 5-(Naphthalen-2-ylmethyl)-1,3,4-oxadiazol-2-amine CAS No. 220635-18-7

5-(Naphthalen-2-ylmethyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B2638797
CAS No.: 220635-18-7
M. Wt: 225.251
InChI Key: NXDLPMQTRAVDLA-UHFFFAOYSA-N
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Description

5-(Naphthalen-2-ylmethyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that features a naphthalene moiety attached to an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the naphthalene group imparts unique electronic and steric properties, making it a valuable scaffold for the development of new molecules with diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Naphthalen-2-ylmethyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of naphthalen-2-ylmethyl hydrazine with carbon disulfide, followed by cyclization with an appropriate oxidizing agent to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Naphthalen-2-ylmethyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the naphthalene ring.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in organic synthesis, enabling the construction of more complex molecules.

    Biology: It has shown promise as a bioactive molecule with potential antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of the naphthalene and oxadiazole moieties, which impart distinct electronic and steric properties

Properties

IUPAC Name

5-(naphthalen-2-ylmethyl)-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c14-13-16-15-12(17-13)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDLPMQTRAVDLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC3=NN=C(O3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220635-18-7
Record name 5-(naphthalen-2-ylmethyl)-1,3,4-oxadiazol-2-amine
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